molecular formula C20H19ClN2O4S B8537983 N-[4-Chloro-2-(pyridin-2-ylmethyl)-phenyl]-3,4-dimethoxybenzenesulfonamide

N-[4-Chloro-2-(pyridin-2-ylmethyl)-phenyl]-3,4-dimethoxybenzenesulfonamide

Cat. No. B8537983
M. Wt: 418.9 g/mol
InChI Key: BPBGSFKFDFYEME-UHFFFAOYSA-N
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Patent
US07968534B2

Procedure details

0.7 ml of pyridine and then 2.27 g of 3,4-dimethoxybenzenesulfonyl chloride are successively added at room temperature to 1.86 g of 4-chloro-2-(pyridin-2-ylmethyl)aniline in solution in 20 ml of tetrahydrofuran. After 72 hours at room temperature, the reaction medium is taken up in water and extracted with ethyl acetate, the organic phase is dried over anhydrous sodium sulfate and concentrated in order to obtain 2.12 g of the expected product.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([S:17](Cl)(=[O:19])=[O:18])[CH:12]=[CH:13][C:14]=1[O:15][CH3:16].[Cl:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[C:24]([CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][N:31]=2)[CH:23]=1>O1CCCC1.O>[Cl:21][C:22]1[CH:28]=[CH:27][C:25]([NH:26][S:17]([C:11]2[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:9]([O:8][CH3:7])[CH:10]=2)(=[O:19])=[O:18])=[C:24]([CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][N:31]=2)[CH:23]=1

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.27 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)CC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in order

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC)CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.